N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
Beschreibung
4-Chlorobenzyl Group
2,4-Difluorophenyl Group
- Substitution pattern : Fluorine atoms at positions 2 and 4 of the phenyl ring.
- Impact on solubility : Fluorine’s electronegativity enhances hydrophobicity, potentially affecting the compound’s bioavailability.
Comparative Structural Analysis with Related Pyridinylurea Derivatives
This compound belongs to a broader class of pyridinylurea derivatives , which are often explored for their biological activity. A comparative analysis reveals how structural variations influence molecular properties:
The presence of the pyridinone core distinguishes this compound from derivatives with pyridazine or simple aryl-urea motifs. Additionally, the urea bridge provides hydrogen-bonding capability absent in amide-linked analogs.
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-13-5-3-12(4-6-13)11-25-9-1-2-17(18(25)26)24-19(27)23-16-8-7-14(21)10-15(16)22/h1-10H,11H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXMPMJWJWETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile, such as a pyridine derivative, under basic conditions.
Cyclization to form the dihydropyridinyl ring: The intermediate is then subjected to cyclization reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the dihydropyridinyl ring.
Introduction of the difluorophenyl urea group: The final step involves the reaction of the dihydropyridinyl intermediate with 2,4-difluorophenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Production
The synthesis of N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea typically involves multiple steps:
- Formation of the 4-chlorobenzyl Intermediate : Reaction of 4-chlorobenzyl chloride with a suitable nucleophile under basic conditions.
- Cyclization : The intermediate undergoes cyclization to form the dihydropyridinyl ring.
- Introduction of the Difluorophenyl Urea Group : The final step involves reacting the dihydropyridinyl intermediate with 2,4-difluorophenyl isocyanate.
Industrial production may utilize advanced catalytic systems and continuous flow reactors to optimize yield and purity.
Chemistry
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : It has shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : Investigations are ongoing regarding its efficacy against various cancer cell lines due to its ability to inhibit specific enzymes involved in tumor growth.
Medicine
The compound is being explored for therapeutic applications:
- Enzyme Inhibition : It has demonstrated potential as an inhibitor of urease, which is significant for treating conditions like kidney stones.
- Receptor Modulation : There is evidence suggesting it may act as a positive allosteric modulator for nicotinic acetylcholine receptors, relevant for neurodegenerative diseases .
Antimicrobial Study
A study evaluated the antimicrobial properties of various derivatives related to N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea. The findings indicated that modifications in the molecular structure significantly impacted antibacterial activity against E. coli and S. aureus, suggesting that the presence of electron-withdrawing groups enhances efficacy .
Anticancer Research
In vitro studies have assessed the anticancer potential of this compound against different cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for drug development .
Wirkmechanismus
The mechanism of action of N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or modulating their activity, leading to downstream effects on cellular processes.
Interfering with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular communication and response mechanisms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The compound’s structure combines a chlorinated benzyl group and fluorinated phenyl ring , distinguishing it from other urea derivatives. Below is a comparison with key analogs:
| Compound Name | Key Substituents | Molecular Weight | Use/Chemical Class |
|---|---|---|---|
| N-[1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea | 2,6-Dimethylphenyl | 381.87 | Research chemical (analog) |
| Chloroxuron (N’-(4-(4-Chlorophenoxy)phenyl)-N,N-dimethylurea) | 4-Chlorophenoxy, dimethylurea | 290.73 | Herbicide |
| Teflubenzuron (N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) | Polyhalogenated phenyl, benzamide linkage | 418.13 | Insect growth regulator |
| Hexaflumuron (N-(((3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) | Tetrafluoroethoxy, benzamide | 540.09 | Termiticide |
Key Observations :
- Fluorine vs. Chlorine Substitution : The 2,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to chlorinated analogs like chloroxuron, which has a lower molecular weight (290.73 vs. ~380–540 range in fluorinated compounds) .
- Pyridinyl Backbone : The pyridinylurea core differentiates it from benzamide-linked compounds like teflubenzuron and hexaflumuron. This may alter binding kinetics to chitin synthase or other biological targets .
- Dimethyl vs.
Physicochemical Properties
- Solubility: Fluorine atoms increase hydrophobicity, likely reducing aqueous solubility compared to methoxy-substituted compounds like difenoxuron (N’-(4-(4-Methoxyphenoxy)phenyl)-N,N-dimethylurea) .
- LogP : Estimated logP values for fluorinated urea derivatives (e.g., hexaflumuron: ~5.2) suggest the target compound may have a higher logP than chlorinated analogs, favoring cuticular penetration in insects .
Research Findings and Patent Landscape
- Patent Trends : Recent patents (e.g., EP 2023/40) highlight sulfonyloxy-substituted ureas, but these differ significantly in bulk and polarity from the target compound. Methoxybenzenesulfonyloxy groups in patented compounds may reduce bioavailability compared to the target’s compact fluorophenyl group .
- Efficacy Gaps: Unlike novaluron (N-(((3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide), which has broad-spectrum insecticidal activity, the target compound’s pyridinylurea scaffold may limit its target range .
Biologische Aktivität
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a chlorobenzyl group , a dihydropyridinyl moiety , and a difluorophenyl urea group , contributing to its potential interactions with biological targets. Its molecular formula is with a molecular weight of 375.85 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to alterations in metabolic pathways. For instance, it has shown potential as an inhibitor of urease, with IC50 values indicating strong activity .
- Receptor Modulation : It interacts with various receptors, potentially acting as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurodegenerative diseases .
- DNA/RNA Interaction : The compound may interfere with nucleic acid processes, affecting gene expression and protein synthesis.
Biological Activity
Research indicates that N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea exhibits a range of biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. It has been explored for its ability to inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .
Case Studies
Several studies have investigated the biological properties of similar compounds within the same structural class:
- Study on Urease Inhibition :
- Neuropharmacological Research :
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea?
Answer:
The compound can be synthesized via a two-step approach:
Intermediate preparation : React 4-chlorobenzyl chloride with 2-oxo-1,2-dihydropyridin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl scaffold.
Urea coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the intermediate and 2,4-difluorophenyl isocyanate. Monitor reaction progress via TLC or HPLC (e.g., Chromolith® RP-18e column, acetonitrile/water gradient) .
Basic: How to characterize the purity and structural integrity of this compound?
Answer:
Employ orthogonal analytical techniques:
- HPLC-PDA : Use a Purospher® STAR column (C18, 5 µm) with a 0.1% formic acid/acetonitrile gradient (retention time ~12–15 min) to assess purity (>98%) .
- LC-MS : Confirm molecular weight (M+H⁺ expected m/z ~444.3) using electrospray ionization .
- ¹H/¹³C NMR : Verify substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm; difluorophenyl signals at δ 6.8–7.4 ppm) .
Advanced: What experimental strategies are effective for identifying biological targets of this urea derivative?
Answer:
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose and screen cellular lysates for binding partners. Elute targets with high-salt buffers and identify via SDS-PAGE/MS .
- Surface Plasmon Resonance (SPR) : Test interactions with kinase domains (e.g., tyrosine kinases) to quantify binding kinetics (KD values) .
- Molecular docking : Use AutoDock Vina to predict binding modes with proteins like EGFR or VEGFR, guided by structural analogs (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) .
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and half-life.
- Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites (e.g., hydroxylation at the difluorophenyl group) using high-resolution MS .
- Tissue penetration studies : Evaluate blood-brain barrier permeability using in vitro models (e.g., MDCK-MDR1 cells) .
Advanced: What strategies optimize structure-activity relationships (SAR) for this compound class?
Answer:
- Substituent variation : Replace 4-chlorobenzyl with 4-bromo-/4-methylbenzyl groups and compare IC50 values in kinase assays.
- Bioisosteric replacement : Substitute the urea moiety with thiourea or cyanoguanidine to enhance metabolic stability .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using analogs (e.g., N-(2-chloro-6-methylphenyl)-N’-(4-pyridinyl)urea) to predict activity cliffs .
Basic: How to determine key physicochemical properties (e.g., solubility, crystallinity)?
Answer:
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and quantify via UV-Vis spectroscopy.
- Crystallinity : Analyze single crystals (grown via slow evaporation in ethanol/water) using X-ray diffraction (e.g., monoclinic P2₁/c space group, as seen in related urea derivatives) .
- LogP : Measure via reverse-phase HPLC (calibrated with standard compounds) .
Advanced: How to address off-target effects in cellular assays?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Proteome-wide profiling : Use thermal shift assays (TSA) to detect protein stabilization/destabilization .
Advanced: What methodologies assess metabolic stability in preclinical models?
Answer:
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